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Compound of Interest

Compound Name: Nickel;silicon

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals working with
nickel silicide contacts. The focus is on practical solutions to common experimental challenges
in reducing contact resistance.

Frequently Asked Questions (FAQs) &
Troubleshooting

Q1: My nickel silicide contacts have high contact resistance. What are the most common
causes?

High contact resistance in nickel silicide contacts can stem from several factors:

e Improper Annealing: Incorrect annealing temperature or time can lead to the formation of
undesirable nickel silicide phases (e.g., high-resistivity NiSiz) or incomplete silicidation.[1][2]
[3] The desired low-resistivity NiSi phase typically forms between 400-550°C.[3]

« Interfacial Contamination: A native oxide layer or other contaminants at the nickel-silicon
interface can impede the silicidation reaction, resulting in a non-uniform silicide layer and
high resistance.[4]

o Surface Roughness: A rough interface between the silicide and the silicon can increase
contact resistance.[5]
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» Oxidation during Annealing: Exposure to oxygen during the annealing process can lead to
the formation of nickel oxide, which is detrimental to contact performance.[6]

 Silicide Agglomeration: At higher temperatures, the NiSi film can agglomerate, leading to a
discontinuous film and increased sheet resistance.[7]

Q2: How can | prevent oxidation during the annealing process?
To minimize oxidation, consider the following strategies:

o Use a Capping Layer: Depositing a thin capping layer, such as Titanium (Ti) or Titanium
Nitride (TiN), on top of the nickel film before annealing can prevent oxidation of the nickel
layer.[6][8][9] The capping layer can be selectively removed after the initial annealing step.

o Two-Step Annealing: A two-step annealing process is highly effective.[6][10][11] The first,
lower-temperature step forms the silicide, and after selectively etching the unreacted nickel,
a second, higher-temperature anneal stabilizes the low-resistance NiSi phase. This process
is performed in a nitrogen (N2) ambient to prevent oxidation.[10]

» Controlled Annealing Ambient: Perform all annealing steps in a high-purity nitrogen (N2) or
argon (Ar) atmosphere to minimize oxygen exposure.[6][11]

Q3: What is the optimal annealing temperature and time for forming low-resistance NiSi
contacts?

The optimal annealing parameters depend on the specific process, but a common approach is
a two-step Rapid Thermal Annealing (RTA) process:

o First Anneal (RTAL): A lower temperature anneal (e.g., 350°C for 20 minutes[10] or up to
550°C for 60 seconds|1]) is used to form the nickel silicide. This step is critical for the quality
of the final film.[6]

e Selective Etch: Removal of unreacted nickel.

o Second Anneal (RTA2): A higher temperature anneal (e.g., up to 700°C[9] or even 950°C for
3 minutes[10]) is performed to stabilize the NiSi phase and improve its properties.
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It is crucial to avoid temperatures above 700-750°C for extended periods, as this can lead to
the formation of the higher-resistivity NiSi2 phase.[1][7]

Q4: I'm observing inconsistent contact resistance across my wafer. What could be the cause?
Inconsistent contact resistance is often due to non-uniformity in the fabrication process:

e Incomplete Removal of Native Oxide: If the pre-deposition cleaning is not uniform, some
areas may have a residual oxide layer, leading to poor silicidation.[4]

e Non-Uniform Nickel Deposition: Variations in the thickness of the deposited nickel film will
result in different silicide thicknesses and properties.

o Temperature Gradients during Annealing: Non-uniform heating during RTA can lead to
different silicide phases forming across the wafer.

o Surface Damage: Pre-treatment steps like Argon ion etching, if not properly controlled, can
cause surface damage that affects silicide formation.[4]

Q5: Can | use nickel alloys to improve contact properties?

Yes, alloying nickel with other metals can significantly improve the properties of the resulting
silicide:

e Platinum (Pt): Adding a small amount of platinum (5-10%) to the nickel film is a widely used
technique.[12] Pt-alloyed nickel silicide (Ni(Pt)Si) exhibits improved thermal stability, reduced
junction leakage, and can help in achieving lower contact resistance.[13][14]

e Aluminum (Al): The introduction of aluminum, for instance through ion implantation prior to
silicidation, can lower the Schottky barrier height, which is a key factor in reducing contact
resistance.[15][16]

o Other Metals: Researchers have also explored the use of other metals like Dysprosium (Dy)
[16] and Holmium (Ho)[12] as interlayers or in alloys to reduce contact resistance.

Data on Nickel Silicide Contact Resistance

The following tables summarize quantitative data from various experimental studies.
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Table 1: Effect of Annealing on Specific Contact Resistance (pc)

Specific Contact

I Annealing )
Silicide Phase Substrate . Resistance (pc)
Conditions
(Q-cm?)
Two-step: 350°C for
NiSi n-type 6H-SiC 20 min, then 950°C for 1.78 x 10-°
3 minin N2
Two-step: 500°C for
NiSiz n-type 6H-SiC 10 min, then 950°C for 3.84 x 10-©
3 minin N2
Ni2Si n-type 4H-SiC 1050°C in N2 ~5x 104
Ni/Ti/Ni/Ti n-type SiC Annealed 2x10™4
Ni n-type SiC Annealed 1x10°4
Table 2: Resistivity of Different Nickel Silicide Phases
Silicide Phase Electrical Resistivity (uQ-cm)
NiSi 10.5-18
NizSi 24-30
NiSiz 34-50
Niz1Si12 90-150

Experimental Protocols
Protocol 1: Fabrication of Nickel Silicide Contacts using
a Two-Step Anneal

This protocol describes a general method for creating nickel silicide contacts with a TiN capping
layer.
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e Substrate Cleaning:

o Perform a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic
contaminants.

o Immediately before loading into the deposition system, dip the substrate in a buffered
hydrofluoric acid (HF) solution to remove the native oxide.[8]

o Rinse with deionized water and dry with nitrogen gas.[17]

o Metal Deposition:
o Immediately transfer the cleaned substrate to a sputtering or evaporation system.
o Deposit the desired thickness of nickel (e.g., 60 nm).[8]

o In-situ, deposit a thin TiN capping layer (e.g., 10 nm) on top of the nickel to prevent
oxidation during the subsequent anneal.[6][8]

o First Rapid Thermal Anneal (RTAL):
o Transfer the wafer to an RTA chamber.

o Anneal in a high-purity nitrogen (N2) ambient at a temperature between 350°C and 550°C
for 30-60 seconds. This step forms the initial silicide.[1][8]

o Selective Etching:

o Use a wet etch to selectively remove the TiN capping layer and any unreacted nickel. A
common etchant is a solution of sulfuric acid and hydrogen peroxide (e.g., H2SO4:H202 =
4:1).[8][18]

e Second Rapid Thermal Anneal (RTA2):
o Return the wafer to the RTA chamber.

o Perform a second anneal in N2 ambient at a higher temperature (e.g., 500°C to 700°C) for
about 30 seconds to transform the silicide into the stable, low-resistivity NiSi phase.[18]
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Protocol 2: Measuring Contact Resistance using the
Transfer Length Method (TLM)

The TLM is a standard technique for determining the specific contact resistance.[19]
» Pattern Fabrication:

o Fabricate a series of rectangular metal contacts of the same width (W) and length (I) on
the semiconductor. These contacts should be separated by varying distances (d).

e |-V Measurements:

o Using a probe station and a parameter analyzer, measure the total resistance (R_T)
between adjacent pairs of contacts for each spacing (d).[20] This is done by applying a
voltage and measuring the resulting current.

o Data Analysis:

o

Plot the measured total resistance (R_T) on the y-axis against the contact spacing (d) on
the x-axis.

o

The data points should form a straight line. Perform a linear fit to this data.

(¢]

The y-intercept of this line is equal to 2 times the contact resistance (2R_c).[19]

[¢]

The specific contact resistance (pc) can then be calculated from R_c and the geometry of
the contacts.

Visual Guides
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Caption: Troubleshooting workflow for high nickel silicide contact resistance.
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Caption: The two-step annealing process for forming stable NiSi contacts.
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Caption: Workflow for measuring contact resistance using the TLM method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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